![molecular formula C16H16BrN B3163675 1-(4-Bromobenzyl)-1,2,3,4-tetrahydroquinoline CAS No. 885438-74-4](/img/structure/B3163675.png)
1-(4-Bromobenzyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
1-(4-Bromobenzyl)-1,2,3,4-tetrahydroquinoline (1-BBTQ) is an organic compound composed of a benzyl group bonded to a tetrahydroquinoline ring. It is a synthetic heterocyclic compound that has been studied for its potential applications in medicinal chemistry and organic synthesis. It has been used in the synthesis of various organic compounds, such as aryl-substituted tetrahydroquinolines, quinoline-based heterocycles, and pyridine-based heterocycles. In addition, 1-BBTQ has shown promise as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Scientific Research Applications
Synthesis of Bioactive Lead Compounds
This compound can be used in the synthesis of bioactive lead compounds for drug discovery . The introduction of pyridine pharmacophore into the 1,2,4-triazole scaffold has been shown to yield promising results .
Antifungal Activity
The compound exhibits moderate antifungal activity . This makes it a potential candidate for the development of new antifungal drugs .
Crystal Structure Analysis
The compound’s crystal structure has been determined using single-crystal X-ray structure determination . This information is crucial for understanding its physical and chemical properties .
Density Functional Theory (DFT) Study
A Density Functional Theory (DFT) study of the molecule was carried out . The full geometry optimization was carried out using a 6-31G basis set, and the frontier orbital energy . This provides valuable insights into the compound’s electronic structure .
Preparation of Aminomethyl-substituted Biaryl Library
4-Bromobenzyl bromide is used to prepare a 20-member aminomethyl-substituted biaryl library via sequential N-alkylation of various amines . This process is crucial in the development of new pharmaceuticals .
Solubility Studies
The compound is easily soluble in hot alcohol, ether, carbon disulfide, benzene and glacial acetic acid . It is also soluble in water and alcohol . This information is important for determining its potential uses in various applications .
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3,4-dihydro-2H-quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN/c17-15-9-7-13(8-10-15)12-18-11-3-5-14-4-1-2-6-16(14)18/h1-2,4,6-10H,3,5,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRCKJAHIYTMAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)-1,2,3,4-tetrahydroquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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